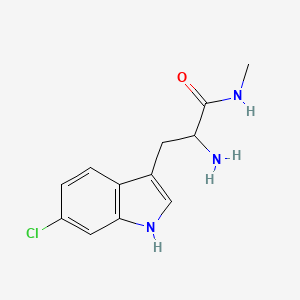

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide

Description

Properties

CAS No. |

2792185-38-5 |

|---|---|

Molecular Formula |

C12H14ClN3O |

Molecular Weight |

251.71 g/mol |

IUPAC Name |

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide |

InChI |

InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)4-7-6-16-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,16H,4,14H2,1H3,(H,15,17) |

InChI Key |

PWQYSULPARFCJC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

2-Amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is a structurally complex compound featuring a 6-chloroindole core linked to a propanamide side chain with an N-methyl group. Its synthesis involves strategic functionalization of the indole ring and precise introduction of the amino-propanamide moiety. This review consolidates preparation methods from peer-reviewed literature and patents, emphasizing reaction conditions, intermediates, and yields.

Key Synthetic Strategies

Indole Core Construction via Fischer Indolization

The 6-chloroindole scaffold is typically synthesized via Fischer indolization , a classic method for indole formation.

- Starting Materials : 4-Chloro-2-nitrophenylhydrazine and pyruvic acid derivatives.

- Mechanism : Cyclization under acidic conditions (e.g., HCl, polyphosphoric acid) generates the indole ring. The nitro group directs regioselectivity, ensuring chloro substitution at the 6-position.

- Intermediate : 6-Chloro-1H-indole-3-carbaldehyde or 6-chloroindole-3-carboxylic acid esters.

Side-Chain Introduction via Alkylation and Amidations

Method A: Strecker Synthesis

- Aldehyde to Aminonitrile :

- 6-Chloroindole-3-carbaldehyde reacts with ammonium chloride and potassium cyanide to form 2-amino-3-(6-chloro-1H-indol-3-yl)propanenitrile.

- Conditions : Ethanolic HCl, 60–80°C, 12–24 hours.

- Hydrolysis to Carboxylic Acid :

- Amidation with Methylamine :

Method B: Epoxide Ring-Opening

- Epoxide Intermediate :

- Nucleophilic Attack :

- Reaction of 17a with methylamine opens the epoxide, yielding the propanamide side chain.

- Conditions : NaH in THF, 0°C to room temperature.

Method C: Direct Coupling of Bromo-Propanamide

- Bromide Synthesis :

- Indole Functionalization :

- Coupling of 6-chloroindole with bromo-propanamide 23a using NaH in THF yields the target compound.

- Yield : >80% for analogous reactions.

Optimization and Variants

Stereochemical Control

- Chiral Boc-protected amino acids (e.g., 25–27 in) enable enantioselective synthesis.

- Resolution : Chiral HPLC (Daicel ChiralCel OD column) confirms ≥98% enantiomeric excess.

Protection-Deprotection Strategies

- Boc Protection : Used to shield amino groups during side-chain reactions (e.g., 28–33 in).

- Deprotection : Trifluoroacetic acid (TFA) cleaves Boc groups under mild conditions.

Data Summary of Key Methods

Challenges and Solutions

- Regioselectivity : Use of directing groups (e.g., nitro) in Fischer indolization ensures correct chloro substitution.

- Side Reactions : Steric hindrance in N-alkylation is mitigated by using NaH in THF, which enhances nucleophilicity.

- Amidation Efficiency : Activation of carboxylic acids as acid chlorides improves reaction with methylamine.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.

Medicine: This compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and the N-methylpropanamide group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Insights :

- Chlorine vs. Methoxy : Chlorine substituents (e.g., in the target compound) enhance lipophilicity, whereas methoxy groups (e.g., ) improve aqueous solubility.

- Amino Group: Unique to the target compound, this group may facilitate interactions with polar targets (e.g., neurotransmitter receptors) .

Pharmacological and Functional Differences

- Carbazole Hybrids : The carbazole-indole hybrid () could exhibit anticancer activity due to DNA interaction, a mechanism less likely in the target compound.

- Bis-Indole Compounds: ’s dual indole structure might enhance receptor binding but increase toxicity risks compared to the mono-indole target compound.

Physicochemical Properties

| Property | Target Compound | N-Methoxy Analog () | Carbazole Hybrid () |

|---|---|---|---|

| Molecular Weight | 252.72 | 322.40 | ~380 |

| logP (Estimated) | ~2.5 | 3.5 | ~4.0 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

The target compound’s lower molecular weight and moderate logP suggest favorable bioavailability compared to bulkier analogs .

Biological Activity

2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is a compound within the indole derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, particularly its pharmacological properties, potential therapeutic applications, and relevant case studies.

The molecular formula of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is C12H14ClN3O, with a molecular weight of approximately 239.71 g/mol. The presence of the indole structure contributes to its diverse biological activities, including interactions with various enzymes and receptors.

Antimalarial Properties

Recent studies have indicated that 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide may act as an inhibitor of Falcipain-2 (FP-2), a cysteine protease crucial for the survival of the malaria parasite Plasmodium falciparum. In vitro assays demonstrated moderate inhibitory activity against FP-2, with IC50 values ranging from 10.0 to 39.4 μM, suggesting its potential as a therapeutic agent in malaria treatment.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Indole derivatives are known for their ability to modulate various signaling pathways involved in cancer progression. Preliminary studies have shown that 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide exhibits cytotoxic effects on cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.

Study 1: Inhibition of Falcipain-2

A study focused on the synthesis and evaluation of small molecule inhibitors for FP-2 highlighted the efficacy of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide as a lead compound. The results indicated that modifications to the indole core could enhance inhibitory potency and selectivity against FP-2, making it a promising candidate for further development in antimalarial therapies.

Study 2: Anticancer Screening

Another investigation assessed the anticancer activity of various indole derivatives, including 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide. The compound was tested against several cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study suggested that the compound's structural features play a critical role in its biological activity and warrant further exploration in drug development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide | C12H14ClN3O | Potential anti-cancer properties |

| (2S)-2-amino-3-(1H-indol-5-yl)-N-methylpropanamide | C12H15N3O | Antimicrobial activity |

| 2-Aminoindole | C8H8N2 | Neuroprotective effects |

This comparison illustrates how variations in substituents can significantly influence biological activity, highlighting the unique profile of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide within its class.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide, and how can reaction conditions be controlled to maximize yield?

- The synthesis typically involves multi-step reactions, including indole functionalization, amide bond formation, and chloro-substitution. Key steps require precise control of temperature (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane or DMF for polar intermediates) to prevent side reactions .

- Methodological Tip: Employ coupling agents like HATU for efficient amide bond formation, as demonstrated in analogous indole derivatives . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the indole backbone, chloro-substitution at position 6, and methylpropanamide linkage. Peaks near δ 7.5–7.7 ppm (indole protons) and δ 2.8–3.1 ppm (N-methyl group) are critical markers .

- High-Performance Liquid Chromatography (HPLC): Validate purity using a C18 column with UV detection at 254 nm. Adjust mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV/vis) over 4–8 weeks. Analyze degradation products via LC-MS and compare against reference standards .

Advanced Research Questions

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action in kinase inhibition or enzyme modulation?

- Kinase Assays: Use recombinant kinase panels (e.g., EGFR, PKC) with ATP-competitive binding assays. Measure IC values via fluorescence polarization or radiometric methods .

- Computational Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding interactions with kinase active sites. Validate with mutagenesis studies on key residues .

Q. How can contradictory data regarding the compound’s biological activity (e.g., IC variability across studies) be resolved?

- Source Analysis: Compare assay conditions (e.g., ATP concentration, pH) that may alter binding kinetics. Replicate experiments under standardized protocols .

- Orthogonal Validation: Use surface plasmon resonance (SPR) to measure binding affinity independently, ensuring results are not assay-specific .

Q. What advanced methodologies are available to study the compound’s metabolic pathways and potential toxicity?

- In Vitro Metabolism: Incubate with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF-MS. Focus on oxidative dechlorination or N-demethylation pathways .

- Toxicity Screening: Use zebrafish embryos or 3D organoid models to evaluate developmental toxicity and organ-specific effects at sub-micromolar concentrations .

Q. How can computational tools enhance the design of derivatives with improved pharmacological properties?

- QSAR Modeling: Train models on existing indole-propanamide analogs to predict logP, solubility, and bioavailability. Prioritize derivatives with lower cytotoxicity and higher blood-brain barrier permeability .

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to optimize reaction steps for novel derivatives, minimizing byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.